2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol
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Overview
Description
2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol is a complex organic compound with the molecular formula C24H42O4S . It is characterized by a long dodecyloxy chain attached to a phenoxy group, which is further linked to a series of ethoxy groups ending in an ethanethiol group. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol typically involves multiple steps:
Formation of the Dodecyloxyphenol Intermediate: This step involves the reaction of dodecanol with phenol in the presence of an acid catalyst to form dodecyloxyphenol.
Ethoxylation: The dodecyloxyphenol is then subjected to ethoxylation, where ethylene oxide is added to the phenol group in the presence of a base catalyst, forming a series of ethoxy groups.
Thiol Addition: Finally, the ethoxylated product is reacted with ethanethiol under basic conditions to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including distillation and crystallization to obtain high-purity products.
Quality Control: Analytical techniques such as NMR, HPLC, and LC-MS are used to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Addition: The phenoxy group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.
Nucleophiles: Such as halides or amines for substitution reactions.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
Disulfides: From oxidation of the thiol group.
Substituted Ethoxy Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol involves its interaction with various molecular targets:
Molecular Targets: The thiol group can form covalent bonds with proteins and enzymes, affecting their function.
Pathways Involved: The compound can modulate signaling pathways by interacting with membrane receptors and transporters.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(2-(2-(2-(4-(Dodecyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethaneamine: Contains an amine group instead of a thiol group.
Uniqueness
Properties
CAS No. |
649739-47-9 |
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Molecular Formula |
C26H46O5S |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-dodecoxyphenoxy)ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C26H46O5S/c1-2-3-4-5-6-7-8-9-10-11-16-30-25-12-14-26(15-13-25)31-22-21-28-18-17-27-19-20-29-23-24-32/h12-15,32H,2-11,16-24H2,1H3 |
InChI Key |
AAOXKNKFUIYCOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCOCCS |
Origin of Product |
United States |
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